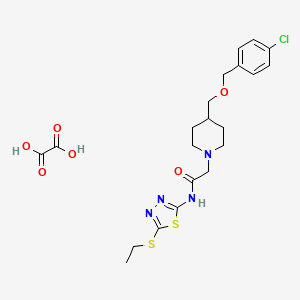

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a thiadiazole moiety, and a chlorobenzyl group, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorobenzyl group, and the incorporation of the thiadiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate can undergo various chemical reactions, including:

Oxidation: Conversion of the thiadiazole moiety to sulfoxides or sulfones.

Reduction: Reduction of the chlorobenzyl group to a benzyl group.

Substitution: Nucleophilic substitution reactions at the piperidine ring or the chlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction of the chlorobenzyl group can produce benzyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that compounds similar to those containing thiadiazole moieties exhibit significant anticancer properties. For instance, derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide have been synthesized and tested for their anticancer activities against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) . The presence of the thiadiazole ring in 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate may enhance its potential as an anticancer agent.

Neuropharmacological Effects

Compounds with piperidine structures are often investigated for their neuropharmacological effects. The piperidine moiety in this compound may contribute to its activity against neurological disorders. Similar compounds have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression.

Antimicrobial Properties

The incorporation of chlorobenzyl and thiadiazole groups has been associated with antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its antimicrobial properties.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other piperidine derivatives, thiadiazole-containing molecules, and chlorobenzyl-substituted compounds. Examples include:

- 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

- 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide hydrochloride

Uniqueness

The uniqueness of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

The compound 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups which contribute to its biological activity. The molecular formula is C21H27ClN4O6S2 with a molecular weight of 531.0 g/mol. Its structural components include:

- Piperidine ring : Provides a basic nitrogen atom contributing to receptor interactions.

- Thiadiazole moiety : Known for its bioactive properties in medicinal chemistry.

- Chlorobenzyl and ethylthio groups : Enhance lipophilicity and possibly improve cellular uptake.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives, including those similar to the compound . For instance, compounds containing the thiadiazole scaffold have demonstrated significant anticancer properties against several cancer cell lines:

-

Cytotoxicity Assays :

- The compound's activity was assessed using the MTT assay against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Results indicated an IC50 value of approximately 0.28 µg/mL for MCF-7 cells, suggesting potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

- In another study, derivatives with similar structures exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

-

Mechanisms of Action :

- Cell Cycle Arrest : Treatment with the compound led to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively. This was associated with increased levels of pro-apoptotic proteins such as Bax and caspase 9, indicating an apoptotic mechanism of action .

- Selectivity : The selectivity index was notably high when comparing cancerous cells to normal Vero cells, highlighting the potential for reduced side effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Clinical Trials : Compounds similar to the one discussed have been evaluated in clinical trials targeting multiple myeloma and solid tumors, demonstrating promising results in terms of safety and efficacy .

- Comparative Studies : A comparative analysis with other known anticancer agents revealed that certain modifications to the thiadiazole framework could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Propiedades

IUPAC Name |

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O2S2.C2H2O4/c1-2-27-19-23-22-18(28-19)21-17(25)11-24-9-7-15(8-10-24)13-26-12-14-3-5-16(20)6-4-14;3-1(4)2(5)6/h3-6,15H,2,7-13H2,1H3,(H,21,22,25);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAMNNWOPBARMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.